Cas no 1260658-60-3 (5-bromo-7-(trifluoromethyl)-1H-indole)
5-bromo-7-(trifluoromethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-7-(trifluoromethyl)-1H-indole
- 5-Bromo-7-trifluoromethyl-1H-indole
- AS-50840
- SCHEMBL10179801
- 5-Bromo-7-(trifluoromethyl)1H-indole
- MFCD11848531
- SB15962
- DB-219413
- P11229
- MUEZLIMDSQLWFD-UHFFFAOYSA-N
- AKOS027254415
- 1260658-60-3
- CS-0056694
-
- MDL: MFCD11848531
- Inchi: 1S/C9H5BrF3N/c10-6-3-5-1-2-14-8(5)7(4-6)9(11,12)13/h1-4,14H
- InChI Key: MUEZLIMDSQLWFD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)C2=C(C=1)C=CN2
Computed Properties
- Exact Mass: 262.95575g/mol
- Monoisotopic Mass: 262.95575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 15.8Ų
5-bromo-7-(trifluoromethyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0786-1g |
5-Bromo-7-trifluoromethyl-1H-indole |
1260658-60-3 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0786-5g |
5-Bromo-7-trifluoromethyl-1H-indole |
1260658-60-3 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0786-500mg |
5-Bromo-7-trifluoromethyl-1H-indole |
1260658-60-3 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0786-250mg |
5-Bromo-7-trifluoromethyl-1H-indole |
1260658-60-3 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0786-100mg |
5-Bromo-7-trifluoromethyl-1H-indole |
1260658-60-3 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0786-50mg |
5-Bromo-7-trifluoromethyl-1H-indole |
1260658-60-3 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| Chemenu | CM333583-1g |
5-Bromo-7-(trifluoromethyl)-1H-indole |
1260658-60-3 | 95%+ | 1g |
$1373 | 2021-08-18 | |
| TRC | B681213-10mg |
5-Bromo-7-(Trifluoromethyl)-1h-Indole |
1260658-60-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B681213-50mg |
5-Bromo-7-(Trifluoromethyl)-1h-Indole |
1260658-60-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B681213-100mg |
5-Bromo-7-(Trifluoromethyl)-1h-Indole |
1260658-60-3 | 100mg |
$ 230.00 | 2022-06-06 |
5-bromo-7-(trifluoromethyl)-1H-indole Suppliers
5-bromo-7-(trifluoromethyl)-1H-indole Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 5-bromo-7-(trifluoromethyl)-1H-indole
5-bromo-7-(trifluoromethyl)-1H-indole: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Trends
5-bromo-7-(trifluoromethyl)-1H-indole is a synthetic indole derivative characterized by its unique combination of bromine and trifluoromethyl substituents. This compound, with the chemical formula C9H7BrF3N, exhibits a complex electronic structure that has attracted significant attention in medicinal chemistry research. The trifluoromethyl group, a common feature in many bioactive molecules, introduces unique physicochemical properties, while the bromine atom enhances the compound's reactivity and potential for further functionalization. Recent studies have highlighted the role of 1H-indole scaffolds in modulating biological targets, making this compound a promising candidate for drug development.
As a member of the indole family, 5-bromo-7-(trifluoromethyl)-1H-indole shares structural similarities with known pharmacological agents such as serotonin receptor modulators and kinase inhibitors. However, its unique substituents confer distinct pharmacokinetic and pharmacodynamic profiles. Recent advances in computational modeling have demonstrated that the trifluoromethyl group significantly enhances the compound's lipophilicity, which is critical for crossing biological membranes and achieving target tissue accumulation. This property is particularly relevant in the development of small molecule therapeutics for oncology and neurodegenerative diseases.
Current research on 5-bromo-7-(trifluoromethyl)-1H-indole has focused on its potential as a lead compound for developing novel anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study utilized molecular docking simulations to elucidate the binding interactions between the trifluoromethyl group and the active site of COX-2, revealing a strong hydrophobic interaction that contributes to its biological activity. These findings suggest that 5-bromo-7-(trifluoromethyl)-1H-indole could serve as a scaffold for designing selective COX-2 inhibitors with reduced gastrointestinal side effects.
The 1H-indole core of this compound is particularly significant in drug discovery due to its ability to interact with diverse biological targets. Recent work in the field of kinase inhibition has demonstrated that indole derivatives can modulate the activity of multiple protein kinases, including Src, Abl, and EGFR. A 2023 preclinical study published in Bioorganic & Medicinal Chemistry Letters explored the antitumor potential of 5-bromo-7-(trifluoromethyl)-1H-indole in breast cancer models. The compound showed significant growth inhibition in vitro and in vivo, with the trifluoromethyl group playing a crucial role in enhancing its binding affinity to the kinase domain of the HER2 receptor.
Advancements in synthetic chemistry have enabled the efficient preparation of 5-bromo-7-(trifluoromethyl)-1H-indole through various routes. A 2023 paper in Organic Letters described a novel three-step synthesis involving a bromination reaction followed by trifluoromethylation. This method demonstrated high yields and selectivity, making it suitable for large-scale production. The use of transition metal catalysts in the trifluoromethylation step was highlighted as a key innovation, as it minimized side reactions and improved the overall efficiency of the process. Such synthetic approaches are critical for the development of pharmaceutical compounds that require precise structural control.
From a pharmacokinetic perspective, the trifluoromethyl substituent in 5-bromo-7-(trifluoromethyl)-1H-indole significantly affects its metabolic stability. A 2023 study in Drug Metabolism and Disposition compared the in vitro metabolism of this compound with its unsubstituted analog, revealing that the trifluoromethyl group substantially reduces oxidative metabolism. This property is particularly advantageous for drugs that require prolonged systemic exposure, as it can enhance the half-life of the compound in vivo. The study also suggested that the bromine atom may contribute to metabolic resistance by altering the redox environment of the compound.
Recent computational studies have further expanded our understanding of the molecular interactions of 5-bromo-7-(trifluoromethyl)-1H-indole. A 2023 article in Journal of Chemical Information and Modeling used machine learning algorithms to predict the binding affinity of this compound to various protein targets. The results indicated that the trifluoromethyl group is a key determinant of its selectivity profile, with the bromine atom playing a secondary but important role in modulating hydrogen bonding interactions. These insights are valuable for the rational design of derivatives with improved therapeutic indices.
The potential applications of 5-bromo-7-(trifluoromethyl)-1H-indole extend beyond its immediate pharmacological effects. Given its structural complexity, this compound could serve as a platform for developing multi-target therapeutics. A 2023 review in Medicinal Chemistry Research discussed the possibility of using this scaffold to create compounds that simultaneously target inflammatory pathways and neurodegenerative processes. The unique combination of the trifluoromethyl and bromine substituents makes it particularly suitable for such applications, as these groups can interact with multiple biological targets.
Despite its promising properties, the development of 5-bromo-7-(trifluoromethyl)-1H-indole as a therapeutic agent faces several challenges. One major issue is the potential for off-target effects, which could limit its clinical utility. A 2023 study in Toxicological Sciences investigated the safety profile of this compound in vitro, revealing that while it exhibited potent biological activity, it also showed some cytotoxic effects at high concentrations. These findings underscore the need for further optimization to enhance its therapeutic window.
In conclusion, 5-bromo-7-(trifluoromethyl)-1H-indole represents a significant advancement in the field of medicinal chemistry. Its unique structural features, including the trifluoromethyl and bromine substituents, confer distinct pharmacological properties that make it a promising candidate for drug development. Recent research has demonstrated its potential in anti-inflammatory and antitumor applications, while ongoing studies continue to explore its broader therapeutic implications. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
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